Analytical and Physicochemical Profiling of (3-Fluorophenyl)(4-methoxybenzyl)amine: Molecular Weight, Structural Causality, and Synthetic Utility
Analytical and Physicochemical Profiling of (3-Fluorophenyl)(4-methoxybenzyl)amine: Molecular Weight, Structural Causality, and Synthetic Utility
Executive Summary
In the landscape of modern drug discovery and organic synthesis, secondary amine building blocks serve as critical vectors for molecular diversification. (3-Fluorophenyl)(4-methoxybenzyl)amine (CAS: 416866-61-0) is a highly versatile intermediate characterized by a standard molecular weight of 231.27 g/mol . This whitepaper provides an in-depth technical analysis of this compound, exploring the physicochemical significance of its molecular weight, the structural causality behind its design, and field-validated protocols for its analytical verification and chemical synthesis.
Physicochemical Profiling & Mass Metrics
Understanding the exact mass contributions of a building block is the first step in predictive pharmacokinetics and analytical tracking. The molecular formula for (3-Fluorophenyl)(4-methoxybenzyl)amine is C₁₄H₁₄FNO .
From a drug development perspective, the molecular weight of 231.27 Da is highly strategic. According to [1], orally active drugs generally require a molecular weight under 500 Da. At 231.27 Da, this compound is an ideal "lead-like" fragment. It consumes less than half of the standard molecular weight budget, leaving ample room for downstream functionalization (e.g., amide coupling, urea formation, or alkylation) without violating pharmacokinetic thresholds.
Table 1: Elemental Composition and Mass Contribution
| Element | Symbol | Atom Count | Standard Atomic Mass (Da) | Total Mass (Da) | Mass Fraction (%) |
| Carbon | C | 14 | 12.011 | 168.154 | 72.71% |
| Hydrogen | H | 14 | 1.008 | 14.112 | 6.10% |
| Fluorine | F | 1 | 18.998 | 18.998 | 8.21% |
| Nitrogen | N | 1 | 14.007 | 14.007 | 6.06% |
| Oxygen | O | 1 | 15.999 | 15.999 | 6.92% |
| Total | 31 | 231.270 | 100.00% |
Note: While the standard average molecular weight is 231.27 g/mol , the exact monoisotopic mass required for high-resolution mass spectrometry (HRMS) is 231.1060 Da .
Structural Causality & Design Rationale
As a Senior Application Scientist, it is crucial to understand why specific functional groups are chosen. The 231.27 Da mass of this compound is distributed across two highly purposeful moieties:
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The 3-Fluorophenyl Core: The introduction of a fluorine atom at the meta position of the aniline ring exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent secondary amine, rendering it less basic and potentially improving membrane permeability. Furthermore, fluorine substitution blocks a major metabolic hotspot, preventing rapid CYP450-mediated aromatic oxidation.
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The 4-Methoxybenzyl (PMB) Group: The PMB group serves a dual purpose. In fragment-based screening, it acts as a lipophilic anchor that can engage in hydrophobic interactions within a target protein's binding pocket. In complex multi-step synthesis, it acts as a robust, electron-rich protecting group for the amine. It remains stable under basic and mild acidic conditions but can be selectively cleaved under oxidative conditions (e.g., using DDQ) or highly acidic environments (e.g., neat TFA) to reveal the primary amine.
Analytical Verification: LC-MS Protocol
To definitively confirm the identity and purity of (3-Fluorophenyl)(4-methoxybenzyl)amine, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The protocol below is a self-validating system: by utilizing a Time-of-Flight (TOF) analyzer, the exact mass can be distinguished from isobaric impurities, ensuring absolute structural confidence.
Table 2: LC-MS Methodological Parameters
| Parameter | Setting / Value | Causality / Rationale |
| Ionization Mode | ESI Positive (ESI+) | Secondary amines readily accept a proton to form a stable [M+H]⁺ ion. |
| Column | C18 Reverse Phase (1.7 µm) | Provides optimal retention and sharp peak shapes for moderate lipophilicity (logP ~3). |
| Mobile Phase A | 0.1% Formic Acid in H₂O | Lowers the pH to ensure complete amine protonation prior to ionization. |
| Mobile Phase B | 0.1% Formic Acid in MeCN | Effectively elutes the lipophilic PMB-fluorophenyl core. |
| Target m/z | 232.1133 ([M+H]⁺) | Calculated by adding the mass of a proton (1.0073 Da) to the exact monoisotopic mass (231.1060 Da). |
Step-by-Step LC-MS Workflow
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a final injection concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and B.
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Chromatographic Separation: Inject 2 µL onto the C18 column maintained at 40°C. Run a linear gradient from 5% to 95% Mobile Phase B over 5 minutes at a flow rate of 0.4 mL/min.
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Mass Detection: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Extract the ion chromatogram (EIC) for m/z 232.1133 with a mass tolerance of 5 ppm.
Figure 1: LC-ESI-HRMS workflow for the molecular weight verification of (3-Fluorophenyl)(4-methoxybenzyl)amine.
Synthetic Application: Reductive Amination Workflow
The most efficient and scalable method to synthesize this 231.27 Da building block is via the reductive amination of 3-fluoroaniline and 4-methoxybenzaldehyde.
When designing this protocol, the choice of reducing agent is paramount. As established by [2], standard sodium borohydride (NaBH₄) is overly aggressive and risks reducing the unreacted aldehyde into an alcohol. By employing sodium triacetoxyborohydride (NaBH(OAc)₃) , we exploit its steric bulk and electron-withdrawing acetate groups, which significantly attenuate its reducing power. This ensures the selective reduction of the protonated iminium ion over the starting aldehyde, maximizing the yield and purity of the target compound.
Step-by-Step Synthesis Protocol
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Imine Formation: In an oven-dried round-bottom flask, dissolve 3-fluoroaniline (1.0 equivalent, 111.12 g/mol ) and 4-methoxybenzaldehyde (1.0 equivalent, 136.15 g/mol ) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Stir at room temperature for 2 hours under a nitrogen atmosphere to allow the Schiff base (imine) to form.
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Catalysis & Reduction: Add glacial acetic acid (1.0 equivalent) to the mixture to ensure complete protonation of the imine intermediate. Subsequently, add NaBH(OAc)₃ (1.5 equivalents) portion-wise over 15 minutes. Stir the reaction at room temperature for an additional 4–6 hours.
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Quenching & Extraction: Once LC-MS confirms the consumption of the starting materials, quench the reaction slowly with saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases (neutralizing the acetic acid and destroying excess hydride). Extract the aqueous layer three times with dichloromethane (DCM).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient of Hexanes/Ethyl Acetate) to isolate the pure secondary amine.
Figure 2: Reductive amination pathway yielding the 231.27 Da secondary amine product.
References
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL:[Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
